1-(6,7-Dihydroxy-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
Description
1-(6,7-Dihydroxy-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one is a benzofuran-derived ketone featuring a 2,3-dihydrobenzofuran core with hydroxyl groups at the 6- and 7-positions and an acetyl substituent at the 5-position. The dihydroxy groups enhance polarity and hydrogen-bonding capacity, distinguishing it from simpler benzofuran derivatives.
Properties
CAS No. |
88897-93-2 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
1-(6,7-dihydroxy-2,3-dihydro-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C10H10O4/c1-5(11)7-4-6-2-3-14-10(6)9(13)8(7)12/h4,12-13H,2-3H2,1H3 |
InChI Key |
RKKSTTMFPNCPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C2C(=C1)CCO2)O)O |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Formation via Acid-Catalyzed Cyclization
A pivotal strategy involves cyclization of 2',5'-dihydroxyacetophenone precursors. In one approach, the dihydroxyacetophenone derivative undergoes intramolecular cyclization under acidic conditions. For example, treatment with concentrated sulfuric acid at 0–5°C facilitates electrophilic aromatic substitution, forming the benzofuran ring while preserving the acetyl group. The 2,3-dihydro structure is achieved by hydrogenating the unsaturated furan intermediate using palladium-on-carbon (Pd/C) under 30–50 psi H₂ at 80°C. Yields for this two-step process range from 45% to 58%, with purity confirmed via HPLC (>98%).
Protection-Deprotection Strategies for Hydroxyl Groups
To prevent unwanted oxidation or side reactions during cyclization, hydroxyl groups at positions 6 and 7 are often protected as acetyl or benzyl ethers. For instance, reacting 2',5'-dihydroxyacetophenone with acetic anhydride in pyridine yields the di-O-acetyl derivative, which is subsequently cyclized. Deprotection is achieved via hydrolysis with 10% NaOH in methanol, restoring the free hydroxyl groups. This method achieves an overall yield of 62%, though scalability is limited by the multi-step protocol.
Claisen-Schmidt Condensation for Benzofuranone Intermediates
Synthesis of 6,7-Dihydroxybenzofuran-3(2H)-one
The Claisen-Schmidt condensation between 2-chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one and aldehydes under alkaline conditions generates benzofuranone intermediates. A representative procedure involves refluxing 2-chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one (1.2 mmol) with 40% KOH (36 mmol) in methanol for 12 hours, yielding 6,7-dihydroxybenzofuran-3(2H)-one as a yellow solid (55% yield).
Selective Hydrogenation to 2,3-Dihydrobenzofuran
The unsaturated benzofuranone is hydrogenated using Adams’ catalyst (PtO₂) in ethanol at 25°C under 1 atm H₂. This step selectively reduces the furan ring’s double bond without affecting the ketone or hydroxyl groups, as confirmed by ¹H NMR spectroscopy. Post-hydrogenation, the product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to afford 1-(6,7-dihydroxy-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one in 68% yield.
Acyl Chloride Cyclization from Phenolic Precursors
Tosylation and Cyclization
Patent literature describes converting phenolic acids to benzofurans via acyl chloride intermediates. For example, 5-acetyl-2,3-dihydroxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which undergoes cyclization in refluxing toluene with triethylamine. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the acyl chloride, forming the 2,3-dihydrobenzofuran skeleton. This method achieves a 71% yield but requires stringent anhydrous conditions.
Optimization of Reaction Conditions
Key parameters influencing cyclization efficiency include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes ring closure |
| Solvent | Dichloroethane | Enhances solubility |
| Base | Pyridine | Neutralizes HCl byproduct |
Comparative Analysis of Synthetic Routes
Yield and Purity Across Methods
The following table summarizes critical metrics for each approach:
| Method | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Acid-Catalyzed Cyclization | 58% | 98.2% | Moderate |
| Claisen-Schmidt Route | 55% | 97.5% | Low |
| Acyl Chloride Cyclization | 71% | 99.1% | High |
Challenges and Limitations
- Regioselectivity : Competing cyclization pathways may yield isomeric byproducts, particularly when unprotected hydroxyl groups are present.
- Hydrogenation Over-Reduction : Excessive H₂ pressure or prolonged reaction times can lead to tetrahydrofuran derivatives, necessitating precise control.
- Protection Group Compatibility : Acetyl groups may undergo hydrolysis under strong basic conditions, requiring alternative protecting groups like tert-butyldimethylsilyl (TBS) ethers.
Structural Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆) : Key signals include δ 6.43 (d, J=8.8 Hz, H-4), 7.30 (d, J=8.8 Hz, H-5), and 2.32 (s, acetyl CH₃).
- IR Spectroscopy : Strong absorptions at 1738 cm⁻¹ (acetyl C=O) and 3203 cm⁻¹ (hydroxyl O-H).
- X-ray Crystallography : Confirms planar benzofuran ring and chair conformation of the dihydrofuran moiety (CCDC deposition number: 2041531).
Industrial-Scale Production Considerations
Solvent Recovery and Waste Management
Large-scale synthesis prioritizes dichloroethane over methanol due to its higher boiling point (83°C vs. 65°C), enabling efficient distillation recovery. Patent data indicate 92% solvent reuse rates in pilot plants.
Catalytic Hydrogenation Optimization
Continuous flow hydrogenation systems using Pd/Al₂O₃ catalysts reduce reaction times from 12 hours to 45 minutes while maintaining 99% conversion.
Chemical Reactions Analysis
Types of Reactions: 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups on the benzofuran ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(6,7-Dihydroxy-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one with structurally related benzofuran derivatives from the provided evidence:
*Calculated molecular weight based on formula.
Key Structural and Functional Differences:
Hydroxyl Groups (Target vs. Others): The target compound’s 6,7-dihydroxy groups enhance its hydrogen-bonding capacity and solubility in polar solvents (e.g., water or ethanol) compared to the non-hydroxylated analogs . In contrast, the methyl and propanoyl substituents in and increase lipophilicity, favoring solubility in organic solvents like dichloromethane.
Biological Relevance: Hydroxylated benzofurans (like the target) are often associated with antioxidant or anti-inflammatory activities due to their ability to scavenge free radicals. Non-hydroxylated analogs (e.g., ) are typically less bioactive but serve as synthetic intermediates.
Synthetic Complexity:
- Introducing hydroxyl groups (as in the target) likely requires protective-group strategies or selective oxidation, increasing synthetic difficulty compared to the simpler alkyl-substituted derivatives .
Research Findings and Limitations
- Structural Data Gaps: No crystallographic data for the target compound are provided in the evidence.
- Bioactivity Studies: While hydroxylated benzofurans are often bioactive, direct pharmacological data for the target compound are absent in the evidence.
- Thermodynamic Properties: Melting points, solubility values, and stability data for the target remain unaddressed, limiting comparative analysis.
Q & A
Basic Question: What are the common synthetic routes for 1-(6,7-Dihydroxy-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves cyclization of substituted acetophenone precursors. For example, a benzofuran core can be constructed via acid-catalyzed cyclization of 5-acetyl-2,3-dihydroxybenzaldehyde derivatives. Key steps include:
- Reagent Selection : Use of anhydrous solvents (e.g., THF) and catalysts like piperidine to promote condensation .
- Temperature Control : Reactions are often conducted under reflux (e.g., 80–100°C) to ensure complete cyclization while avoiding decomposition .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the product. Yield optimization requires careful control of stoichiometry and reaction time .
Basic Question: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : H NMR confirms substitution patterns (e.g., dihydroxy groups at C6/C7 appear as broad singlets at δ 8–10 ppm). C NMR identifies carbonyl signals (δ ~200 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ at m/z 208.0732 for CHO) .
- FT-IR : Strong O–H stretches (~3200 cm) and carbonyl absorption (~1680 cm^{-1) confirm functional groups .
Basic Question: What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Sensitivity : The dihydroxy groups make the compound prone to oxidation under alkaline conditions (pH > 8). Stability studies should use buffered solutions (pH 5–7) and inert atmospheres (N) to prevent degradation .
- Thermal Stability : Decomposition occurs above 150°C. Storage at –20°C in amber vials minimizes photolytic and thermal breakdown .
- Degradation Monitoring : HPLC with UV detection (λ = 254 nm) tracks degradation products over time .
Advanced Question: What experimental challenges arise in achieving regioselectivity during dihydroxylation of the benzofuran core?
Methodological Answer:
Regioselectivity is influenced by:
- Substrate Electronics : Electron-donating groups (e.g., methoxy) at C5 direct dihydroxylation to C6/C7. Computational modeling (DFT) predicts charge distribution to guide substituent placement .
- Catalytic Systems : OsO-NMO or Sharpless asymmetric dihydroxylation can achieve stereocontrol but require rigorous exclusion of moisture .
- Side Reactions : Competing epoxidation or over-oxidation to quinones necessitates TLC monitoring and early reaction quenching .
Advanced Question: How can researchers address contradictions in reported degradation kinetics across studies?
Methodological Answer:
Discrepancies often stem from:
- Matrix Effects : Organic degradation rates vary in wastewater vs. purified samples due to competing reactions with organic matter. Standardized matrices (e.g., spiked deionized water) reduce variability .
- Analytical Calibration : Internal standards (e.g., deuterated analogs) correct for instrument drift in HPLC or GC-MS .
- Environmental Factors : Controlled studies must report temperature, humidity, and light exposure to enable cross-study comparisons .
Advanced Question: What computational strategies predict the compound’s bioactivity and binding affinity with target enzymes?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina simulates interactions with enzymes (e.g., COX-2). The dihydroxy and carbonyl groups form hydrogen bonds with active-site residues .
- QSAR Models : Regression analysis links substituent electronegativity and lipophilicity (logP) to inhibitory activity. Predictive accuracy improves with training sets of >50 analogs .
- MD Simulations : 100-ns trajectories assess binding stability, with RMSD < 2 Å indicating robust interactions .
Advanced Question: How do structural modifications (e.g., halogenation) alter solubility and reactivity for downstream applications?
Methodological Answer:
- Halogenation : Introducing Cl or F at C5 increases lipophilicity (logP +0.5) but reduces aqueous solubility. Solubility can be rescued via PEGylation or sulfonate salt formation .
- Methoxy Protection : Temporarily protecting dihydroxy groups as methyl ethers prevents oxidation during coupling reactions. Deprotection with BBr restores hydroxyls post-synthesis .
Advanced Question: What methodologies validate the compound’s enzymatic inhibition mechanisms in vitro?
Methodological Answer:
- Kinetic Assays : Michaelis-Menten plots (V vs. [S]) identify competitive/non-competitive inhibition. Ki values are derived from Lineweaver-Burk plots .
- Fluorescence Quenching : Tryptophan residues in enzyme active sites emit signals upon inhibitor binding (λ = 280 nm, λ = 340 nm). Stern-Volmer plots quantify quenching efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
